molecular formula C15H24O6 B143588 [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester CAS No. 86958-53-4

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester

Cat. No.: B143588
CAS No.: 86958-53-4
M. Wt: 300.35 g/mol
InChI Key: LESSPILOSKJBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester is an organic compound with the molecular formula C13H20O6 It is a derivative of malonic acid and is known for its unique structure, which includes an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester typically involves the reaction of diethyl malonate with an appropriate oxane derivative under controlled conditions. One common method involves the use of a base such as sodium ethoxide to deprotonate diethyl malonate, followed by the addition of the oxane derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl malonate derivatives, while reduction can produce diethyl 2-[1-(oxan-2-yloxy)propan-2-yl]propanedioate.

Scientific Research Applications

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester involves its interaction with various molecular targets. The oxane ring and ester groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ability to form stable intermediates makes it valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl isopropylidenemalonate: Another derivative of malonic acid with a different substituent, used in organic synthesis.

    Diethyl [1-(tetrahydro-2H-pyran-2-yloxy)-2-propanylidene]malonate: A closely related compound with a similar structure and reactivity.

Uniqueness

[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other malonate derivatives may not be suitable.

Properties

IUPAC Name

diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-4-18-14(16)13(15(17)19-5-2)11(3)10-21-12-8-6-7-9-20-12/h12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESSPILOSKJBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)COC1CCCCO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.